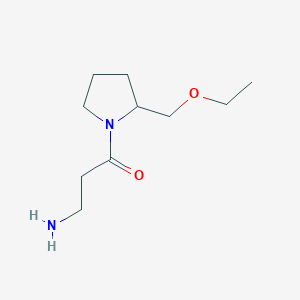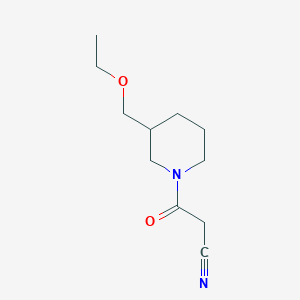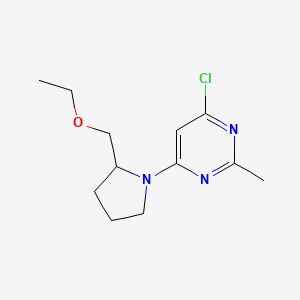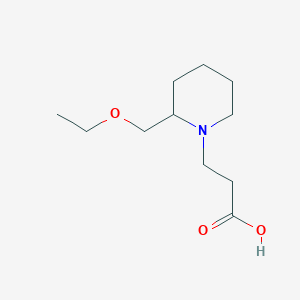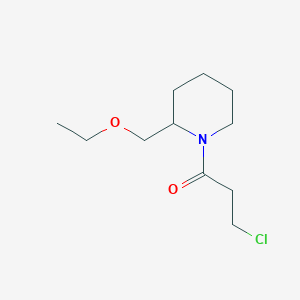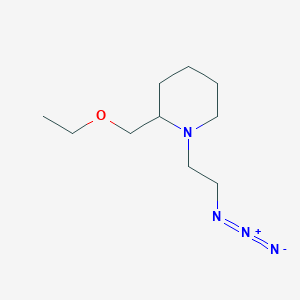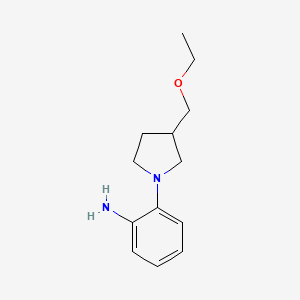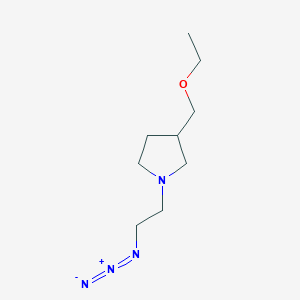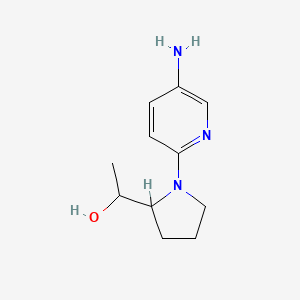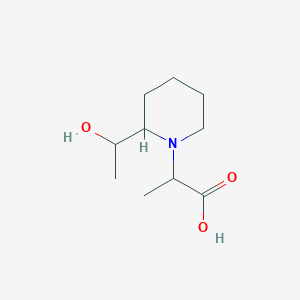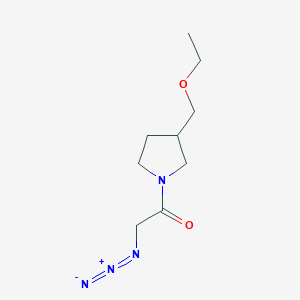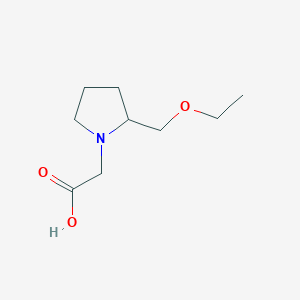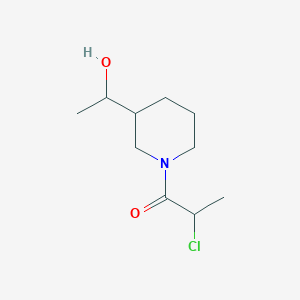
2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Descripción general
Descripción
“2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of such compounds . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical structure and synthesis of derivatives similar to 2-Chloro-1-(3-(1-hydroxyethyl)piperidin-1-yl)propan-1-one have been extensively studied, highlighting their significance in medicinal chemistry. For instance, derivatives of piperidine, including those related to the compound , have been explored for their pharmacological properties. This includes a focus on their synthesis methods and potential applications in drug development, demonstrating the compound's relevance in creating therapeutic agents (R. Vardanyan, 2018). Additionally, NMR characteristics and conformational analysis of related compounds provide insights into their molecular structure and potential interactions, crucial for designing drugs with specific biological targets (Zheng Jin-hong, 2011).
Antibacterial and Antimalarial Activity
Research has demonstrated the antibacterial and antimalarial potential of piperidine-mediated synthesized compounds. For instance, n-heterocyclic chalcones derived from piperidine have shown significant antimicrobial activities, indicating the utility of such compounds in combating bacterial infections (P. Venkatesan & S. Sumathi, 2009). Moreover, piperazine and pyrrolidine derivatives have been synthesized and evaluated for their efficacy against Plasmodium falciparum, offering a pathway for new antimalarial agents (A. Mendoza et al., 2011).
Crystal Structure and Molecular Interactions
The crystal structure of compounds closely related to this compound has been determined, providing insights into their molecular interactions and stability. These structural analyses are fundamental for understanding the chemical and physical properties of such compounds, essential for their potential application in various scientific and pharmaceutical fields (Y. Yan & L. Khoo, 2005).
Drug Design and Synthesis
The compound and its derivatives have been implicated in the design and synthesis of drugs targeting specific receptors or biological pathways. For example, the synthesis of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one demonstrates the application of cyclic sulfates in drug synthesis, focusing on compounds with potential as ligands for α1-adrenoreceptors (K. Kulig et al., 2009). This highlights the compound's role in developing therapeutics with specific pharmacological effects.
Propiedades
IUPAC Name |
2-chloro-1-[3-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7(11)10(14)12-5-3-4-9(6-12)8(2)13/h7-9,13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMYJAQMANWJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


